molecular formula C10H12INO B14839934 3-Cyclopropoxy-4-iodo-N-methylaniline

3-Cyclopropoxy-4-iodo-N-methylaniline

Cat. No.: B14839934
M. Wt: 289.11 g/mol
InChI Key: RTOXFMGHGDDVRA-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-iodo-N-methylaniline involves several steps. One common method includes the reaction of 4-iodo-N-methylaniline with cyclopropyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux and using a solvent such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-4-iodo-N-methylaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Cyclopropoxy-4-iodo-N-methylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodo-N-methylaniline

InChI

InChI=1S/C10H12INO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

RTOXFMGHGDDVRA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)I)OC2CC2

Origin of Product

United States

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